![molecular formula C18H14F3N3OS B2371571 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034411-46-4](/img/structure/B2371571.png)
1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. This molecule belongs to the class of protein kinase inhibitors and is specifically designed to target Bruton's tyrosine kinase (BTK).
Scientific Research Applications
Synthesis and Chemical Properties
1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea and its derivatives have been the subject of extensive research due to their versatile chemical properties and potential applications in various fields. A noteworthy study by Kejian Li and Wenbin Chen (2008) outlines a convenient method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives, highlighting the efficiency of microwave irradiation in improving reaction times and yields. This method demonstrates the compound's applicability in synthesizing heterocyclic compounds with potential biological activities (Li & Chen, 2008).
Biological Activity and Therapeutic Potential
Research into the biological activity of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives has uncovered their potent anti-CML activity via the PI3K/AKT signaling pathway. Weiwei Li et al. (2019) synthesized a series of these derivatives, identifying compounds with significant activity against the human chronic myeloid leukemia (CML) cell line K562. This discovery underscores the compound's potential as a lead molecule for developing treatments for chronic myeloid leukemia and possibly other cancers (Li et al., 2019).
Material Science and Engineering
In the realm of materials science, the unique chemical structure of 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea and its derivatives has been harnessed for the design and synthesis of novel materials. A study by M. Muthuraman et al. (2001) focuses on the molecular complexation of chromophores linked by O‒H···O and C‒H···O hydrogen bonds for nonlinear optics applications. This research demonstrates the potential of these compounds in creating materials with desirable optical properties for technological applications (Muthuraman et al., 2001).
properties
IUPAC Name |
1-[(5-thiophen-2-ylpyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)14-4-1-2-5-15(14)24-17(25)23-10-12-8-13(11-22-9-12)16-6-3-7-26-16/h1-9,11H,10H2,(H2,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEXHRPDQHMDKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea |
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